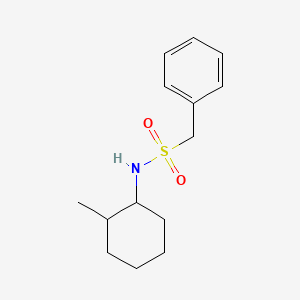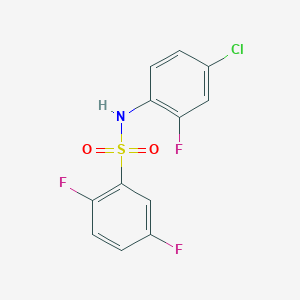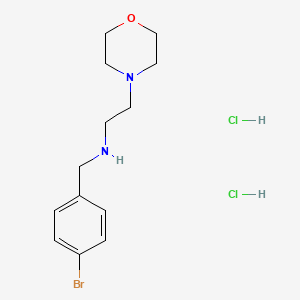![molecular formula C15H15NO2S B5300494 N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide, also known as ATAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. ATAA is a member of the acetamide family and has a molecular weight of 311.42 g/mol.
作用机制
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide exerts its therapeutic effects through the modulation of various biochemical pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also modulates the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound also modulates the activity of neurotransmitters, such as GABA, which leads to the reduction of neuronal excitability. Additionally, this compound has been shown to induce apoptosis in cancer cells and improve glucose tolerance in diabetic animals.
实验室实验的优点和局限性
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. This compound is also readily soluble in common organic solvents, which facilitates its use in various experiments. However, this compound has some limitations for lab experiments. It has a low water solubility, which limits its use in aqueous environments. Additionally, this compound has a short half-life, which requires frequent dosing in in vivo experiments.
未来方向
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has several potential future directions for scientific research. It can be further investigated for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders. This compound can also be studied for its potential use as an anticonvulsant and analgesic agent. Additionally, the synthesis of this compound derivatives can be explored to improve its therapeutic properties and reduce its limitations.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been investigated for its potential use in the treatment of various diseases and has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. This compound exerts its therapeutic effects through the modulation of various biochemical pathways. While this compound has some limitations for lab experiments, it has several potential future directions for scientific research.
合成方法
The synthesis of N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide involves the reaction of 4-allyloxyaniline and 2-thiopheneacetyl chloride in the presence of a base. The reaction proceeds through an amide bond formation to yield this compound as a white crystalline solid. The purity of this compound can be improved through recrystallization from a suitable solvent.
科学研究应用
N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide has been investigated for its potential therapeutic properties in various scientific research studies. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
N-(4-prop-2-enoxyphenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-2-9-18-13-7-5-12(6-8-13)16-15(17)11-14-4-3-10-19-14/h2-8,10H,1,9,11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXLZQKXFSUUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(3-methoxyphenyl)urea](/img/structure/B5300420.png)


![4-oxo-4-{[3-(trifluoromethyl)cyclohexyl]amino}-2-butenoic acid](/img/structure/B5300447.png)
![1-(3-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperazin-2-one](/img/structure/B5300456.png)
![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)


![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5300474.png)
![3-({4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5300480.png)
![N-[3-(allyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5300496.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)